molecular formula C10H11NO2 B6273622 rac-(1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid CAS No. 853403-98-2

rac-(1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6273622
CAS No.: 853403-98-2
M. Wt: 177.2
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Description

rac-(1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with an amino group attached to the phenyl ring and a carboxylic acid group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents or acylating agents can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

rac-(1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

rac-(1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:

    rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a nitro group instead of an amino group.

    rac-(1R,2R)-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a hydroxy group instead of an amino group.

Properties

CAS No.

853403-98-2

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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